molecular formula C15H19ClN2O4 B13701345 Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride

Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride

Cat. No.: B13701345
M. Wt: 326.77 g/mol
InChI Key: UWVBVAFJHHBTAJ-UHFFFAOYSA-N
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Description

Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

The synthesis of Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride typically involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . The specific synthesis of this compound involves protecting the amino group with a Boc (tert-butoxycarbonyl) group and then introducing the methyl ester and hydrochloride functionalities . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-Boc-6-aminoindole-4-carboxylate Hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 6-aminoindole-1,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C15H18N2O4.ClH/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17;/h5-8H,16H2,1-4H3;1H

InChI Key

UWVBVAFJHHBTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)N)C(=O)OC.Cl

Origin of Product

United States

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